molecular formula C9H17NO3 B2847561 {8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol CAS No. 1607592-18-6

{8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol

Cat. No.: B2847561
CAS No.: 1607592-18-6
M. Wt: 187.239
InChI Key: MPRZBLJAAGWSKB-UHFFFAOYSA-N
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Description

{8-amino-1,4-dioxaspiro[45]decan-8-yl}methanol is a chemical compound with the molecular formula C9H17NO3 It is characterized by a spirocyclic structure containing an amino group and a dioxaspiro moiety

Scientific Research Applications

{8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol can be achieved through several methods. One common approach involves the reaction of 7-chloro-6-nitrothieno[3,2-b]pyridine with (8-amino-1,4-dioxaspiro[4.5]dec-8-yl)methanol in the presence of triethylamine and isopropyl alcohol at 90°C . Another method involves the reduction of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid using lithium aluminium tetrahydride in tetrahydrofuran at temperatures ranging from 0 to 20°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis routes mentioned above can be scaled up for industrial applications. The choice of method would depend on factors such as yield, cost, and availability of reagents.

Chemical Reactions Analysis

Types of Reactions

{8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of {8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the spirocyclic structure may interact with enzymes and receptors, modulating their function. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
  • 7-chloro-6-nitrothieno[3,2-b]pyridine

Uniqueness

{8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(8-amino-1,4-dioxaspiro[4.5]decan-8-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c10-8(7-11)1-3-9(4-2-8)12-5-6-13-9/h11H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRZBLJAAGWSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CO)N)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1607592-18-6
Record name {8-amino-1,4-dioxaspiro[4.5]decan-8-yl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Lithium tetrahydroaluminate (189 mg, 4.97 mmol) was added in portions to a solution of 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid (from Aldrich, 0.50 g, 2.5 mmol) in tetrahydrofuran (20 mL) with stirring at about 0° C. The resulting mixture was slowly warmed to room temperature and stirred overnight. Fieser workup (0.2 mL H2O, 0.2 mL 10% NaOH, 0.6 mL H2O) was performed followed by filtration through Celite and concentrated to give 0.41 g of the desired product to be used without further purifications. LCMS calculated for C9H18NO3 (M+H)+: m/z=188.1. Found: 188.0.
Quantity
189 mg
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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